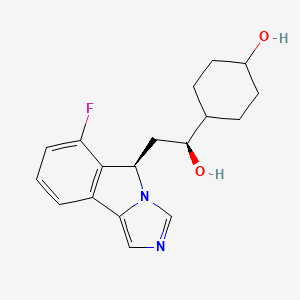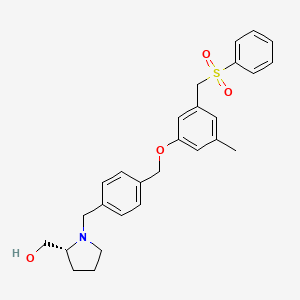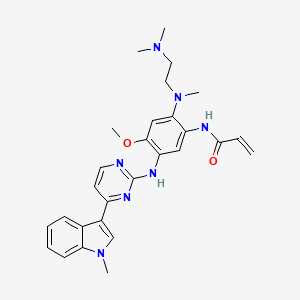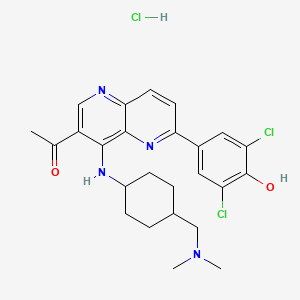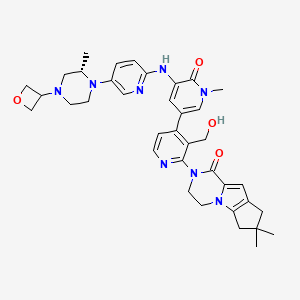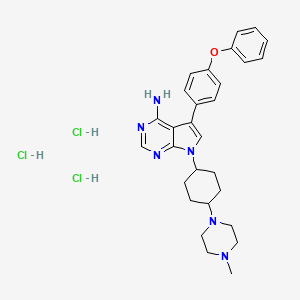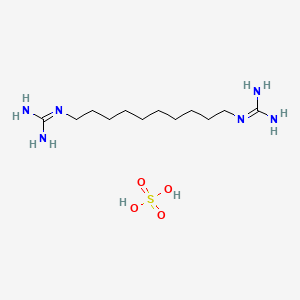
辛他林硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
生物硫酸盐还原:辛他林硫酸盐在生物硫酸盐还原过程中用作能量和碳源,通过聚集和固定在浮石颗粒上促进生物量保留 (van Houten 等人,1996).
线粒体功能:已发现辛他林硫酸盐以能量依赖性方式抑制分离的哺乳动物心脏线粒体的呼吸作用。这种抑制不是载体介导的,表明辛他林对线粒体功能有直接影响 (Maina 和 Mwehia,1975).
糖尿病治疗:辛他林硫酸盐在历史上用于糖尿病治疗,显示出类似于胰岛素的作用。研究探索了其降低血糖水平的作用机制及其作为口服降糖剂的潜力 (Karr 等人,1929).
碳水化合物代谢:研究表明,辛他林硫酸盐影响碳水化合物代谢,可能通过类似胰岛素的作用。它与胰岛素的不同之处在于口服时的有效性和作用的延迟发作 (Bodo 和 Marks,1928).
胰腺功能:研究考察了辛他林硫酸盐对胰腺胰岛的影响,特别是对胰岛 A2 细胞中胰高血糖素释放和葡萄糖氧化的影响。它已显示出刺激胰高血糖素分泌并影响胰岛形态 (Ostenson,1983).
作用机制
Target of Action
Synthalin sulfate primarily targets the alpha-cells within mammalian pancreatic islets . These cells play a crucial role in the regulation of blood glucose levels by secreting the hormone glucagon . Glucagon acts to increase circulating glucose levels by mobilizing glycogen .
Mode of Action
Synthalin sulfate interacts with its targets, the alpha-cells, by acting as a potential pancreatic alpha-cell toxin . This interaction results in the blockage of glucagon secretion . The compound’s mode of action involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin .
Biochemical Pathways
The primary biochemical pathway affected by Synthalin sulfate is the glucagon secretion pathway . By blocking glucagon secretion, Synthalin sulfate disrupts the normal function of this pathway, leading to a decrease in circulating glucose levels . The downstream effects of this disruption include a reduction in the mobilization of glycogen, which is normally triggered by glucagon to increase blood glucose levels .
Pharmacokinetics
It is known that synthalin sulfate was historically used in diabetes research due to its ability to inhibit glucose utilization in peripheral tissues such as the liver and muscle . This suggests that the compound may have favorable bioavailability and distribution properties. It was also found to be toxic to the liver and kidney , which likely impacted its metabolism and excretion, and ultimately led to its withdrawal from the market .
Result of Action
The primary molecular and cellular effect of Synthalin sulfate’s action is a decrease in blood glucose levels . This is achieved through the inhibition of glucagon secretion from alpha-cells, which disrupts the normal mobilization of glycogen and reduces circulating glucose . These effects were observed in both animal
安全和危害
生化分析
Biochemical Properties
Synthalin sulfate interacts with various biomolecules in biochemical reactions. It has been found to have antibacterial properties, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 μg/mL . This suggests that Synthalin sulfate may interact with enzymes or proteins essential for bacterial growth and survival.
Cellular Effects
Synthalin sulfate has been studied for its effects on various types of cells, particularly in the context of diabetes. It was found to have a potential role as a pancreatic alpha-cell toxin, blocking glucagon secretion . This suggests that Synthalin sulfate may influence cell function by impacting cell signaling pathways related to glucagon production and release.
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It was the subject of much research in the 1920s and 1930s , suggesting that it may have long-term effects on cellular function
Metabolic Pathways
Given its hypoglycemic properties , it may be involved in pathways related to glucose metabolism
属性
IUPAC Name |
2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRJRJDADVBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
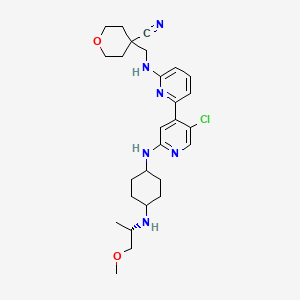
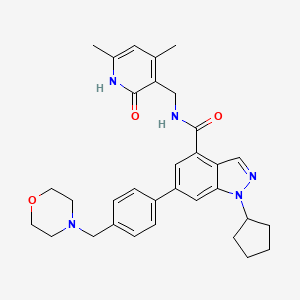
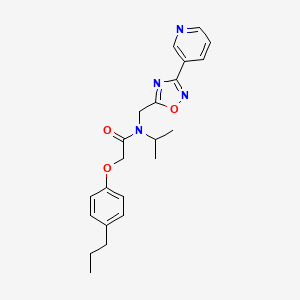
![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)
